dSPACER
Description
Overview of Principal Research Areas Utilizing dSpacer-CEP this compound-CEP is widely used in various research areas within molecular biology and chemistry. Its primary application is in the synthesis of oligonucleotides containing stable abasic sites for studying DNA damage and repair pathways.genelink.combiosyn.combocsci.comThese modified oligonucleotides serve as model substrates for DNA polymerases and apurinic/apyrimidinic endonucleases, helping to elucidate the mechanisms of translesion synthesis and base excision repair.genelink.combiosearchtech.comthis compound-modified oligonucleotides are also used in structural studies of DNA and RNA, including investigations into the effects of abasic sites on duplex stability and the formation of higher-order structures like quadruplexes.oup.comFurthermore, this compound can be used simply as a spacer to introduce a gap or distance between different parts of an oligonucleotide sequence, which is useful in developing probes, primers, and other functional nucleic acid constructs.genelink.combiosyn.combiosyn.comIts application extends to the development of biosensors and platforms for studying molecular interactions.bocsci.combocsci.com
Based on the search results, while detailed research findings are mentioned, specific quantitative data tables suitable for interactive display were not consistently present across the diverse applications of this compound-CEP. The text provides descriptions of experimental outcomes and uses rather than structured numerical data.
Structure
2D Structure
Properties
IUPAC Name |
3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSDLJMHWJDHL-JUWSMZLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of Dspacer Cep
Chemical Synthesis Pathways for dSpacer-CEP and Stereoisomeric Considerations
The synthesis of this compound-CEP typically involves the modification of a 1',2'-dideoxyribose scaffold to install the necessary protecting groups and the phosphoramidite (B1245037) moiety. While specific detailed pathways for this compound-CEP were not extensively detailed in the search results, the general principles of phosphoramidite synthesis are well-established and can be applied.
A common approach for synthesizing nucleoside phosphoramidites involves protecting the 5'-hydroxyl group, often with a dimethoxytrityl (DMT) group, and then phosphitylating the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite (often referred to as Phos reagent or P-reagent) in the presence of an activator nih.govresearchgate.net. This method is widely used for preparing deoxyribonucleoside phosphoramidites nih.gov. Applying this to 1',2'-dideoxyribose would involve protecting the 5'-hydroxyl and then reacting the 3'-hydroxyl with the phosphitylating agent to form the cyanoethyl phosphoramidite.
The 1',2'-dideoxyribose structure contains chiral centers. Specifically, the furanose ring structure has stereocenters. The phosphoramidite formation at the 3'-hydroxyl group introduces a new chiral center at the trivalent phosphorus atom, leading to the formation of two diastereomers (Rp and Sp isomers) researchgate.net. These diastereomers typically exist as a mixture after the phosphitylation step. While the presence of these stereoisomers at the phosphorus is inherent to the phosphoramidite chemistry, they are generally carried through the oligonucleotide synthesis and subsequent oxidation step, resulting in diastereomeric phosphodiester or phosphorothioate (B77711) linkages in the final oligonucleotide product. Control over the stereochemistry at the phosphorus can be achieved with specialized phosphoramidite monomers or synthesis methods, but standard this compound-CEP synthesis usually yields a mixture.
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Confirming the structure and purity of synthesized this compound-CEP is critical. Advanced spectroscopic and chromatographic techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR spectroscopy are invaluable for characterizing phosphoramidites. ¹H NMR provides information about the proton environment within the molecule, confirming the presence of the sugar ring protons, protecting groups (like DMT and cyanoethyl), and the diisopropylamino groups. The characteristic signals and their integration patterns help verify the molecular structure. ³¹P NMR is particularly useful as it directly probes the phosphorus atom in the phosphoramidite group, typically showing a characteristic signal in the region of 140-150 ppm, often as a pair of signals corresponding to the Rp and Sp diastereomers at phosphorus acs.orgrsc.org.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its molecular formula and providing a crucial measure of purity acs.orgrsc.orgacs.orgnih.gov. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment Mass Spectrometry (FAB-MS) are commonly used.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is essential for assessing the purity of the phosphoramidite and separating it from impurities or unreacted starting materials diva-portal.orgresearchgate.netacs.org. The retention time of the this compound-CEP peak is compared to standards, and the peak area can be used to determine the purity percentage.
These techniques, used in combination, provide comprehensive data to confirm the successful synthesis and structural integrity of this compound-CEP.
Purification Strategies for High-Purity this compound-CEP
Obtaining high-purity this compound-CEP is crucial for efficient oligonucleotide synthesis. Various chromatographic techniques are employed for purification.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying phosphoramidites acs.orgrsc.orgacs.org. The crude reaction mixture is loaded onto a silica gel column, and the product is eluted using a gradient of solvents, typically mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) acs.orgacs.org. The fractions containing the purified phosphoramidite are collected and the solvent is removed.
Reversed-Phase Chromatography: Reversed-phase liquid chromatography (RPLC), often on a preparative scale, is also used for phosphoramidite purification, particularly for larger scales or more polar impurities diva-portal.orghuarenscience.com. This method utilizes a non-polar stationary phase and a polar mobile phase.
Other Techniques: Simulated moving bed chromatography and solid-phase extraction are also being explored for scalable purification processes of phosphoramidites huarenscience.com.
Effective purification removes impurities that could interfere with subsequent coupling steps during oligonucleotide synthesis, leading to truncated or erroneous sequences.
Controlled Incorporation Methods of this compound-CEP into Oligonucleotide Chains
This compound-CEP is incorporated into synthetic oligonucleotide chains primarily using automated solid-phase synthesis, specifically the phosphoramidite method biosyn.comidtdna.comsigmaaldrich.comgoogle.comsoton.ac.ukuni-muenchen.de. This method allows for the stepwise addition of nucleotide or modified phosphoramidite building blocks to a growing oligonucleotide chain immobilized on a solid support.
The incorporation of this compound-CEP follows the standard phosphoramidite synthesis cycle, which typically consists of four steps for each addition:
Detritylation: The 5'-protecting group (usually DMT) on the terminal hydroxyl of the growing oligonucleotide chain is removed using a weak acid, generating a free 5'-hydroxyl group ready for coupling nih.govidtdna.comsigmaaldrich.com.
Capping: Any unreacted 5'-hydroxyl groups are acetylated or capped to prevent the formation of undesired truncated sequences in subsequent coupling cycles idtdna.comsigmaaldrich.com.
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized, typically with iodine, to a more stable phosphodiester linkage (P=O) idtdna.comsigmaaldrich.com. If a phosphorothioate linkage (P=S) is desired, a sulfurizing agent is used instead chemie-brunschwig.ch.
This cycle is repeated for each this compound-CEP molecule or nucleotide to be added to the sequence. The use of automated synthesizers ensures precise delivery of reagents and control over reaction times, enabling the controlled incorporation of this compound-CEP at specific positions within the oligonucleotide sequence acs.orgbiosyn.comidtdna.com.
Molecular Mechanisms and Biochemical Interactions of Dspacer Cep Modified Nucleic Acids
Abasic Site Mimicry: Structural Fidelity and Stability within DNA/RNA Duplexes
Abasic sites, also known as apurinic/apyrimidinic (AP) sites, are one of the most common forms of DNA damage, arising from the spontaneous or enzymatic cleavage of the N-glycosidic bond, which leaves a baseless sugar-phosphate backbone. genelink.com These natural abasic sites are chemically labile and can lead to strand cleavage. The dSpacer modification serves as a stable and effective mimic of these natural AP sites. idtdna.com
The incorporation of a this compound into a DNA duplex generally leads to a decrease in thermal stability. The extent of this destabilization is influenced by the identity of the opposing base and the neighboring sequence context.
| Duplex Composition | Change in Melting Temperature (ΔTm) per this compound (°C) |
| This compound opposite Adenine (B156593) | -12 to -15 |
| This compound opposite Guanine | -11 to -14 |
| This compound opposite Cytosine | -13 to -16 |
| This compound opposite Thymine | -11 to -14 |
This table presents representative data on the destabilizing effect of a single this compound modification on the melting temperature (Tm) of a DNA duplex. The exact values can vary depending on the specific sequence, buffer conditions, and duplex length.
Influence of this compound-CEP on Local and Global Nucleic Acid Conformation
NMR studies have shown that the protons on the this compound moiety itself and on the neighboring nucleotides experience a different chemical environment compared to an unmodified duplex. eurekaselect.com This indicates a localized alteration in the sugar-phosphate backbone and the stacking interactions of the adjacent bases. The extent of this conformational change can be influenced by the base opposite the this compound.
From a global perspective, the introduction of a this compound can induce a slight bend or kink in the DNA helix. This can be particularly significant in longer DNA fragments or in structures that rely on a specific rigid conformation for their function.
Intermolecular Interactions and Binding Kinetics of this compound-CEP Modified Oligonucleotides
The presence of a this compound can significantly modulate the binding kinetics of oligonucleotides to their complementary strands and to other molecules such as proteins. The lack of a base at the this compound site eliminates the potential for hydrogen bonding with an opposing base, thereby affecting the association (kon) and dissociation (koff) rates of duplex formation.
Surface Plasmon Resonance (SPR) is a powerful technique for studying these kinetic parameters in real-time. nih.gov By immobilizing a this compound-containing oligonucleotide on a sensor surface, the binding of a complementary strand can be monitored.
| Oligonucleotide Pair | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Equilibrium Dissociation Constant (KD) (nM) |
| Unmodified Duplex | 1.5 x 105 | 2.0 x 10-3 | 13.3 |
| This compound-containing Duplex | 0.8 x 105 | 5.0 x 10-3 | 62.5 |
Enzymatic Recognition and Processing of this compound-CEP Containing Substrates
Oligonucleotides containing this compound are valuable substrates for studying the activity of DNA repair enzymes and polymerases. genelink.com Many enzymes involved in the base excision repair (BER) pathway, such as AP endonucleases, recognize and cleave the phosphodiester backbone at abasic sites. The stable nature of the this compound allows for the study of the binding and catalytic mechanisms of these enzymes without the complication of substrate degradation. neb.comnih.gov
DNA polymerases, when encountering a this compound on the template strand, often stall or incorporate a nucleotide opposite the lesion in a manner that is often non-specific, following the "A-rule" in many organisms, where adenine is preferentially inserted. genelink.com This process, known as translesion synthesis, is a crucial aspect of DNA damage tolerance. The use of this compound-modified templates has been instrumental in characterizing the fidelity and efficiency of various DNA polymerases in bypassing abasic sites.
Modulation of Nucleic Acid Hybridization and Annealing Dynamics
The presence of a this compound can influence the dynamics of nucleic acid hybridization and annealing. The localized disruption in base stacking and the absence of a hydrogen-bonding partner at the this compound site can act as a kinetic barrier to the initiation of hybridization. However, once nucleation has occurred, the rest of the strand can anneal. nih.gov
Applications of Dspacer Cep in Fundamental Nucleic Acid Research
Investigating DNA Damage and Repair Mechanisms through Abasic Site Introduction
Abasic sites are one of the most common forms of DNA damage, arising from the spontaneous hydrolysis of the N-glycosidic bond, exposure to mutagens, or as an intermediate in the base excision repair (BER) pathway. biosyn.com These sites are structurally unstable and can lead to mutations or cell death if not repaired. The introduction of a stable abasic site mimic using dSpacer-CEP allows researchers to study the cellular mechanisms of DNA damage recognition and repair with greater control and precision. frontiersin.org
Oligonucleotides containing a this compound modification serve as model substrates for enzymes involved in the BER pathway, such as AP endonucleases and DNA glycosylases. By observing the interaction of these enzymes with the synthetic abasic site, researchers can elucidate the kinetics and mechanisms of lesion recognition and excision. Furthermore, the presence of a this compound can be used to investigate the downstream events of the BER pathway, including the recruitment of DNA polymerases and ligases to the site of damage.
The use of this compound-containing oligonucleotides has been instrumental in characterizing the substrate specificity and efficiency of various DNA repair enzymes. For instance, studies have utilized these synthetic substrates to compare the processing of abasic sites by different AP endonucleases, revealing key insights into their catalytic mechanisms.
Table 1: Research Findings on this compound-CEP in DNA Damage and Repair Studies
| Research Focus | Experimental Approach | Key Findings | References |
|---|---|---|---|
| Base Excision Repair (BER) Pathway Analysis | Use of this compound-containing oligonucleotides as substrates for BER enzymes. | Elucidation of the kinetics and substrate specificity of AP endonucleases and DNA glycosylases. | biosyn.com |
| DNA Repair Enzyme Characterization | Comparison of the processing of this compound-induced abasic sites by different repair enzymes. | Revealed differences in the catalytic efficiency and mechanism of various DNA repair proteins. | frontiersin.org |
Elucidating Translesion Synthesis Pathways and DNA Polymerase Fidelity
When a DNA replication fork encounters an abasic site, specialized translesion synthesis (TLS) polymerases are recruited to bypass the lesion and prevent replication arrest. biosyn.com However, this process is often error-prone and can lead to the introduction of mutations. By incorporating a this compound into a DNA template, researchers can investigate the mechanisms of translesion synthesis and the fidelity of the DNA polymerases involved.
These studies often involve in vitro replication assays where a DNA template containing a this compound is replicated by a specific DNA polymerase. The resulting products are then sequenced to determine which nucleotide was inserted opposite the abasic site. This information provides insights into the "bypass rules" of different TLS polymerases and their propensity to introduce specific mutations.
Furthermore, the presence of a this compound can be used to study the switching between replicative and TLS polymerases at the site of DNA damage. The stable nature of the this compound modification allows for the isolation and characterization of the protein complexes involved in this crucial step of DNA damage tolerance.
Table 2: Research Findings on this compound-CEP in Translesion Synthesis Studies
| Research Focus | Experimental Approach | Key Findings | References |
|---|---|---|---|
| Translesion Synthesis (TLS) Polymerase Bypass Rules | In vitro replication assays using this compound-containing DNA templates. | Determination of the nucleotide insertion preferences of various TLS polymerases opposite an abasic site. | biosyn.com |
| DNA Polymerase Fidelity | Sequencing of replication products from this compound templates. | Quantification of the error rates of different DNA polymerases when bypassing an abasic site. | biosyn.com |
Studying RNA Interference (RNAi) Processes and Gene Silencing Specificity
RNA interference (RNAi) is a gene silencing mechanism guided by small interfering RNAs (siRNAs). The specificity of RNAi is crucial for its therapeutic applications, as off-target effects can lead to unintended consequences. While not a direct application, the incorporation of a this compound into an siRNA duplex could be a valuable tool for studying the mechanism of RNAi and the factors that influence its specificity.
By replacing a nucleotide in the guide or passenger strand of an siRNA with a this compound, researchers could investigate the importance of specific nucleotide interactions for target recognition and cleavage by the RNA-induced silencing complex (RISC). For example, introducing a this compound at various positions within the "seed" region of the siRNA guide strand could help to delineate the critical contacts required for target mRNA binding.
Moreover, the presence of an abasic site mimic could be used to study the tolerance of the RISC complex to damaged or modified siRNAs. This could have implications for the design of more stable and specific siRNA therapeutics.
Table 3: Potential Research Applications of this compound-CEP in RNAi Studies
| Research Focus | Experimental Approach | Potential Insights | References |
|---|---|---|---|
| siRNA-Target Recognition | Incorporation of this compound at specific positions within the siRNA sequence. | Understanding the role of individual nucleotide interactions in target binding and RISC activation. | researchgate.netnih.gov |
| Gene Silencing Specificity | Analysis of off-target effects of this compound-modified siRNAs. | Identifying the determinants of siRNA specificity and developing strategies to minimize off-target gene silencing. | frontiersin.orgnih.gov |
Probing Ribonucleic Acid Structure and Function through Chemical Cross-Linking
Understanding the three-dimensional structure of RNA is essential for deciphering its function. Chemical cross-linking is a powerful technique used to obtain spatial constraints for RNA structure modeling. nih.gov The introduction of a this compound into an RNA molecule could provide a flexible linker to facilitate cross-linking between distant regions of the RNA, thereby providing valuable information about its tertiary structure.
For example, a this compound could be positioned between two reactive groups that can be cross-linked upon photoactivation. The flexibility of the this compound would allow these reactive groups to sample a larger conformational space, increasing the probability of cross-linking between spatially proximal nucleotides. The identification of these cross-linked sites can then be used to build and refine models of the RNA's three-dimensional architecture.
Additionally, the abasic site created by a this compound could be used as a specific site for the attachment of cross-linking agents, allowing for targeted probing of RNA-protein or RNA-RNA interactions.
Table 4: Potential Research Applications of this compound-CEP in RNA Structure Studies
| Research Focus | Experimental Approach | Potential Insights | References |
|---|---|---|---|
| RNA Tertiary Structure Determination | Use of this compound as a flexible linker for intramolecular chemical cross-linking. | Generation of distance constraints for computational modeling of RNA three-dimensional structures. | nih.govacs.org |
| RNA-Protein Interaction Mapping | Site-specific attachment of cross-linking agents to a this compound-modified RNA. | Identification of the binding sites of RNA-binding proteins with high precision. | nih.govnih.gov |
Designing and Characterizing Functionalized Oligonucleotide Probes for Molecular Assays
Functionalized oligonucleotide probes are widely used in molecular diagnostics and research for the detection of specific nucleic acid sequences. frontiersin.org The incorporation of a this compound into these probes can provide a versatile site for the attachment of various functional moieties, such as fluorophores, quenchers, or biotin. nih.gov
For instance, in the design of molecular beacons or FRET (Förster Resonance Energy Transfer) probes, a this compound can be used as a flexible linker to separate a fluorophore and a quencher. nih.govnih.gov This allows for precise control over the distance between the two moieties, which is critical for the proper functioning of the probe. Upon hybridization to the target sequence, the conformational change in the probe separates the fluorophore and quencher, resulting in a detectable fluorescent signal.
Furthermore, the abasic site created by a this compound can be chemically modified to introduce a variety of other functional groups, enabling the development of novel probes for a wide range of molecular assays.
Table 5: Research Applications of this compound-CEP in Oligonucleotide Probe Design
| Probe Type | Role of this compound | Application | References |
|---|---|---|---|
| Molecular Beacons | Flexible linker between fluorophore and quencher. | Real-time detection of specific DNA or RNA sequences. | nih.gov |
| FRET Probes | Spacer to control the distance between donor and acceptor fluorophores. | Quantitative analysis of nucleic acid hybridization. | nih.gov |
| Biotinylated Probes | Attachment site for biotin. | Immobilization and purification of target nucleic acids. | nih.gov |
Integration of Dspacer Cep in Advanced Biomedical and Nanotechnology Platforms
Functionalization of Nanocarrier Systems for Targeted Delivery of Biomolecules
The efficacy of nanocarrier systems in delivering therapeutic biomolecules, such as drugs and genes, is significantly enhanced by the precise functionalization of their surfaces with targeting ligands. nih.govnih.gov dSpacer CE Phosphoramidite (B1245037) plays a pivotal role in this process by enabling the robust conjugation of targeting moieties, like aptamers or antibodies, to various nanocarriers.
The this compound acts as a flexible linker, introducing a defined space between the nanocarrier surface and the biomolecule. biosyn.com This separation is crucial for several reasons:
Reduces Steric Hindrance : It prevents the bulky nanocarrier from interfering with the binding of the targeting ligand to its receptor on the target cell. biosyn.com
Improves Hybridization : For oligonucleotide-based targeting, the spacer can reduce steric interactions between the support (the nanocarrier) and the bound oligo, facilitating more efficient hybridization. biosyn.com
Research findings have demonstrated the utility of spacers in various nanocarrier platforms. For instance, polymeric and lipid-based nanocarriers provide versatile platforms for delivering multiple pharmacological agents, and the inclusion of spacers is key to attaching the ligands that guide these carriers to specific disease sites, such as tumors. nih.govmdpi.com The functionalization process often involves solid-phase synthesis where the this compound phosphoramidite is incorporated into an oligonucleotide, which is then conjugated to the nanocarrier surface.
Table 1: Role of this compound in Functionalized Nanocarrier Systems
| Nanocarrier Type | Biomolecule Delivered | Targeting Ligand Example | Role of this compound | Desired Outcome |
|---|---|---|---|---|
| Liposomes | siRNA, Chemotherapy Drugs | Folic Acid, Aptamers | Flexible tether for ligand attachment | Targeted delivery to cancer cells overexpressing folate receptors. mdpi.com |
| Polymeric Nanoparticles | Plasmid DNA, Proteins | Antibodies, Peptides | Spacing agent to ensure proper antibody orientation | Enhanced gene therapy or protein delivery to specific tissues. nih.gov |
| Gold Nanoparticles | Antisense Oligonucleotides | Thiolated Oligonucleotides | Linker to control density and spacing of oligos on the NP surface | Improved stability and cellular uptake of therapeutic oligonucleotides. |
Construction of Self-Assembling Nanostructures with Tailored Biological Interfaces
Self-assembly is a powerful bottom-up approach for creating complex nanostructures. mdpi.com DNA nanotechnology, in particular, leverages the predictable base-pairing of nucleic acids to build intricate architectures. The this compound modification is integral to designing these structures, especially at the interface between the synthetic nanostructure and biological systems.
When constructing a bio-nano interface, the this compound can be used to:
Introduce Flexibility : Incorporating dSpacers into DNA-based nanostructures, such as DNA origami, allows for the creation of flexible hinges or joints, enabling dynamic conformational changes.
Control Spacing : It can act as a "ruler" to precisely position functional elements (e.g., proteins, nanoparticles) at specific distances from each other on the nanostructure scaffold. glenresearch.com
Create Biocompatible Interfaces : In cell-directed assembly, where living cells organize nanostructures, spacers can help form a fluid, coherent interface that maintains cell viability while allowing access to the cell surface. nih.govnih.gov The spacer can bridge the inorganic nanostructure and the cell's lipid membrane, creating a more natural and functional connection. nih.gov
The resulting nanostructures possess tailored biological interfaces capable of interacting with cells and tissues in a controlled manner, opening avenues for applications in tissue engineering and synthetic biology. acs.org
Table 2: this compound Applications in Self-Assembling Nanostructures
| Nanostructure Type | This compound Function | Biological Interface Property | Potential Application |
|---|---|---|---|
| DNA Origami | Flexible Hinge | Dynamic, responsive structure | Creating nano-robots or sensors that change shape in response to stimuli. |
| DNA-functionalized Nanoparticle Lattices | Inter-particle Linker | Controlled porosity and stability | Scaffolds for tissue engineering or platforms for enzymatic cascades. |
| Lipid-Silica Mesophases | Cell-Matrix Bridge | Biocompatible and accessible cell surface | Encapsulation and immobilization of living cells for biosensors. nih.govnih.gov |
Engineering Multifunctional Conjugates for Ligand and Biomolecule Delivery Enhancement
Multifunctional conjugates are complex chemical entities designed to combine multiple capabilities—such as targeting, therapy, and imaging—into a single molecule. korea.ac.kr The this compound is a valuable component in the synthesis of these constructs, acting as a modular linker to connect the different functional domains.
In a typical multifunctional conjugate, a this compound might be used to link:
A cancer-targeting ligand (e.g., folate) to a chemotherapeutic drug. nih.gov
An imaging agent (e.g., a fluorophore) to a therapeutic oligonucleotide.
Multiple components in a "theranostic" system, which combines therapy and diagnostics. korea.ac.kr
The use of a spacer like this compound is critical for ensuring that the different parts of the conjugate can function independently without steric hindrance. For example, research on lactobionic acid-modified dendrimers for liver cancer therapy showed that incorporating a PEG spacer enhanced both the targeting ability and the therapeutic efficacy of the conjugate. nih.gov While this compound is not a PEG spacer, it serves a similar fundamental purpose of providing spatial separation between functional moieties, which is a key principle in the design of these advanced delivery systems.
Table 3: Components of this compound-Linked Multifunctional Conjugates
| Targeting Moiety | Therapeutic Agent | Additional Component | Role of this compound |
|---|---|---|---|
| Folate | Doxorubicin | pH-responsive linker | Connects folate to the main carrier, ensuring it is exposed for receptor binding. nih.gov |
| Aptamer | siRNA | Fluorescent Dye (for imaging) | Separates the bulky dye from the siRNA to not interfere with RISC loading. |
| RGD Peptide | Camptothecin | Disulfide Linker (for cleavage) | Provides a flexible connection between the peptide and the drug, allowing for efficient cleavage inside the cell. korea.ac.kr |
Development of High-Throughput Screening (HTS) Platforms for Molecular Interaction Studies
High-throughput screening (HTS) is essential for modern drug discovery, allowing for the rapid testing of thousands of compounds. nih.gov Oligonucleotide-based platforms are often used to study interactions involving nucleic acids. The this compound is used to create probes that mimic abasic sites, which are common forms of DNA damage. genelink.comglenresearch.com
These this compound-containing probes are invaluable in HTS platforms for:
Discovering DNA Repair Inhibitors : Screening compound libraries to find molecules that bind to the abasic site and inhibit repair enzymes like apurinic/apyrimidinic (AP) endonucleases.
Studying DNA-Protein Interactions : Using techniques like fluorescence polarization (FP) to screen for proteins or small molecules that specifically recognize and bind to abasic sites in DNA. frontiersin.org
Identifying Drugs that Induce DNA Damage : Developing assays where the cleavage of a this compound-containing probe indicates the activity of a test compound.
The stability of the this compound mimic compared to a natural abasic site makes it ideal for the robust and reproducible conditions required in HTS. genelink.com This allows for the development of reliable assays to discover new therapeutic agents targeting DNA damage and repair pathways.
Table 4: this compound in High-Throughput Screening Platforms
| HTS Technique | Molecular Interaction Studied | Function of this compound-Containing Probe | Example Application |
|---|---|---|---|
| Fluorescence Polarization (FP) | Protein binding to abasic DNA | The probe's polarization changes upon protein binding, indicating an interaction. frontiersin.org | Screening for inhibitors of AP endonuclease. |
| Surface Plasmon Resonance (SPR) | Small molecule binding to DNA | Immobilized on a sensor chip to measure the binding kinetics of analytes in real-time. | Identifying compounds that selectively bind to abasic sites. |
| FRET-based Assays | DNA cleavage or conformational change | Acts as a substrate for enzymes; cleavage separates FRET pairs, generating a signal. | Screening for novel nucleases or DNA-damaging agents. |
Fabrication of Label-Free Biosensing Architectures for Analyte Detection
Label-free biosensors detect the binding of an analyte to a sensor surface directly, without the need for fluorescent or radioactive labels. researchgate.netnih.gov This approach simplifies assay design and allows for real-time monitoring of interactions. nih.gov The this compound is frequently used in the fabrication of these sensors to immobilize probe molecules onto the transducer surface.
The role of the this compound in these architectures is to act as a linker arm that attaches the biological recognition element (e.g., an aptamer or single-stranded DNA probe) to the sensor surface (e.g., gold, silicon, or graphene). bioneer.combiosyn.com This is advantageous for several reasons:
Optimal Probe Orientation : The spacer lifts the probe off the surface, preventing nonspecific adsorption and ensuring it is correctly oriented to bind its target.
Minimized Surface Interference : It reduces electronic or chemical interference from the sensor substrate, which could otherwise affect the probe's structure and function.
Enhanced Sensitivity : By allowing the probe greater conformational freedom, the binding efficiency and, consequently, the sensitivity of the sensor can be improved.
These this compound-functionalized surfaces are used in various label-free detection methods, including electrochemical impedance spectroscopy (EIS), surface plasmon resonance (SPR), and field-effect transistor (FET) based sensors. science.gov
Table 5: Application of this compound in Label-Free Biosensor Architectures
| Biosensor Type | Transducer Material | Probe Molecule | Function of this compound | Analyte Detected |
|---|---|---|---|---|
| Electrochemical Impedance | Gold Electrode | Aptamer | Covalently attaches the aptamer to the electrode surface via a thiol group, allowing for unimpeded folding upon analyte binding. | Thrombin, Small Molecules |
| Surface Plasmon Resonance (SPR) | Gold Film | ssDNA | Provides a defined distance between the DNA probe and the gold surface for optimal interaction with the evanescent field. | Complementary DNA, Proteins |
| Graphene Field-Effect Transistor (G-FET) | Graphene Sheet | Peptide Nucleic Acid (PNA) | Anchors the PNA probe to the graphene surface while minimizing disruption of graphene's electronic properties. | microRNA, Viral DNA |
Computational and Theoretical Approaches in Dspacer Cep Research
Molecular Dynamics Simulations of dSpacer-CEP Modified Oligonucleotides and Complexes
Molecular dynamics (MD) simulations have provided profound insights into the structural and dynamic consequences of incorporating a this compound into DNA duplexes. These simulations model the atomic-level movements of the oligonucleotide and surrounding solvent molecules over time, revealing how the abasic site mimic perturbs the local and global structure of the DNA.
Research has shown that the presence of a this compound introduces significant local flexibility into the DNA duplex. nih.govnih.gov Rather than creating a static "hole" in the helix, the this compound induces conformational heterogeneity. nih.gov One of the key findings from MD simulations is the dynamic behavior of the abasic sugar mimic itself. The tetrahydrofuran (B95107) ring of the this compound has been observed to flip in and out of the minor groove, a motion that is influenced by the identity of the opposing base and the surrounding sequence context. nih.govnih.gov
The insights gained from MD simulations are crucial for understanding how this compound-modified oligonucleotides are recognized and processed by DNA repair enzymes and for designing DNA nanostructures with specific flexibility and recognition properties. ox.ac.uknih.gov
| Simulation Parameter | Observed Effect of this compound | Reference |
| Local Conformation | Increased flexibility and structural perturbation. | nih.govnih.gov |
| Abasic Sugar Dynamics | Flipping of the tetrahydrofuran ring in and out of the minor groove. | nih.govnih.gov |
| Global Structure | Kinking of the DNA helix by 20–30° at the abasic site. | nih.govnih.gov |
| Stability | Reduced stability of flanking base pairs, indicated by more transient hydrogen bonds. | nih.gov |
| Environmental Factors | Conformational dynamics are influenced by the surrounding sequence and cation concentrations. | lsmu.lt |
Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity
While MD simulations provide a picture of the structural dynamics, quantum chemical (QC) calculations are employed to understand the electronic properties and reactivity of the this compound moiety. These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and predict its reactivity towards other chemical species.
Studies on abasic sites have shown that they can significantly impact charge transport through DNA. mdpi.comrsc.org QC calculations can help to explain these experimental observations by modeling the energy barriers for charge transfer in the vicinity of the this compound. The activation energy for charge transport through an abasic site has been measured to be around 300 meV, and QC methods can provide a theoretical basis for such findings. mdpi.com
Furthermore, QC calculations can be used to investigate the reactivity of the this compound itself. Although this compound is a stable mimic, understanding its potential reactivity under different conditions is important for its application in various biochemical assays. These calculations can predict the likelihood of reactions such as hydrolysis or attack by nucleophiles, providing a deeper understanding of the chemical stability of this compound-modified oligonucleotides.
In Silico Rational Design of this compound-CEP Conjugates for Optimized Performance
The insights gained from MD and QC studies are being leveraged for the in silico rational design of this compound-containing conjugates with tailored properties. By computationally modeling different chemical modifications to the this compound or by attaching various functional molecules to it, researchers can predict how these changes will affect the structure, stability, and function of the resulting oligonucleotide.
For example, in silico design can be used to develop novel therapeutic oligonucleotides. By incorporating a this compound and then computationally screening a library of small molecules for their ability to bind to this site, it is possible to design conjugates that can target specific proteins or cellular processes. researchgate.net This approach can also be used to optimize the properties of antisense oligonucleotides or siRNAs by introducing dSpacers at specific positions to modulate their binding affinity and specificity.
Another area of active research is the design of DNA-based nanostructures. The flexibility introduced by a this compound can be used as a design element to create complex three-dimensional shapes. In silico modeling allows for the rapid prototyping of these structures, predicting their likely conformations and stability before undertaking their chemical synthesis. researchgate.net
The process of in silico design typically involves a workflow that includes building a molecular model of the desired conjugate, performing MD simulations to assess its structural dynamics, and using QC calculations to evaluate its electronic properties. This iterative process of design, simulation, and analysis allows for the optimization of the conjugate's performance for a specific application.
Computational Analysis of Ligand Binding and Molecular Recognition with this compound-CEP Arrays
Oligonucleotide arrays containing dSpacers at defined positions are powerful tools for studying molecular recognition and ligand binding. Computational analysis plays a crucial role in interpreting the experimental data from these arrays and in providing a detailed picture of the binding events.
Molecular docking simulations can be used to predict the binding poses of small molecules, peptides, or proteins to the this compound site or its surrounding DNA sequence. wesleyan.edu These simulations can identify the key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-DNA complex. By screening virtual libraries of compounds, computational methods can help to identify new ligands that bind specifically to abasic sites. nih.gov
Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the binding affinity of a ligand for a this compound-containing DNA sequence. These calculations provide a more quantitative measure of binding strength and can be used to rank different ligands or to predict the effect of mutations in the DNA or the ligand on binding affinity.
The information obtained from these computational analyses is invaluable for understanding the principles of molecular recognition at abasic sites and for the design of new drugs and diagnostic tools. For example, understanding how DNA repair enzymes recognize and bind to abasic sites can inform the design of inhibitors of these enzymes, which could have applications in cancer therapy. nih.gov
Application of Cheminformatics for Exploring this compound-CEP Analog Space
Cheminformatics provides a set of computational tools and techniques for organizing, analyzing, and mining large chemical datasets. In the context of this compound research, cheminformatics can be applied to explore the chemical space of this compound analogs and to identify novel structures with desired properties.
By creating virtual libraries of this compound analogs with different substituents on the tetrahydrofuran ring or with alternative linker chemistries, cheminformatics methods can be used to calculate a wide range of molecular descriptors for each analog. These descriptors can include physicochemical properties (e.g., molecular weight, logP), topological indices, and 3D shape descriptors.
This data can then be used to perform similarity searching to identify analogs that are structurally similar to known compounds with interesting biological activity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the calculated descriptors with experimentally measured properties, such as binding affinity or duplex stability. nih.govmdpi.com These models can then be used to predict the properties of new, untested analogs, thereby prioritizing them for synthesis and experimental evaluation.
The exploration of the this compound analog space using cheminformatics can accelerate the discovery of new molecular probes, therapeutic agents, and building blocks for nanotechnology with improved performance characteristics.
Preclinical Research Methodologies and in Vitro Model Systems
Cell-Free Systems for Mechanistic Elucidation of dSpacer-CEP Interactions
Cell-free systems provide a controlled environment, devoid of cellular complexity, to dissect the direct molecular interactions between this compound-modified oligonucleotides and specific proteins or enzymes. nih.gov These systems are instrumental in understanding the fundamental biochemical and biophysical consequences of introducing an abasic site mimic into a DNA or RNA strand.
Researchers utilize purified enzymes involved in DNA repair and replication to study how they recognize and process this compound-containing substrates. nih.govmdpi.com For instance, apurinic/apyrimidinic (AP) endonucleases, such as APE1, are key enzymes in the base excision repair (BER) pathway that recognize and cleave abasic sites. nih.gov In vitro assays with purified APE1 and synthetic oligonucleotides containing a this compound allow for detailed kinetic analysis of the cleavage reaction and product release. nih.gov Such studies have revealed that APE1 can robustly process substrates that mimic stalled replication forks containing an abasic site. nih.gov
Similarly, the interaction of DNA polymerases with this compound sites is a critical area of investigation. Cell-free replication assays can determine whether a polymerase stalls at the lesion or bypasses it, and which nucleotide, if any, is preferentially incorporated opposite the this compound. nih.gov These mechanistic studies provide foundational knowledge on the mutagenic potential and replicative processing of abasic sites.
Structural biology techniques are often coupled with cell-free systems. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to solve the structures of enzymes in complex with this compound-containing oligonucleotides. nih.govnih.gov These studies provide high-resolution snapshots of the active site, revealing the specific amino acid residues that interact with the abasic site mimic and the conformational changes that occur in both the protein and the nucleic acid upon binding. nih.govoup.com
Table 1: Key Enzymes Studied in Cell-Free Systems with this compound Oligonucleotides
| Enzyme Class | Specific Enzyme Example | Biological Pathway | Research Focus |
|---|---|---|---|
| AP Endonucleases | APE1, Exonuclease III | Base Excision Repair | Recognition and cleavage kinetics of the abasic site mimic. nih.govoup.com |
| DNA Glycosylases | Uracil-DNA Glycosylase | Base Excision Repair | Used to generate natural abasic sites for comparison with this compound. nih.gov |
Cell Culture Models for Assessing Biological Responses to this compound-CEP Modified Oligonucleotides
The introduction of a this compound can also serve to create a steric block. For instance, an oligonucleotide designed to bind to a transcription factor binding site on DNA could be modified with a this compound to analyze how the absence of a base affects protein-DNA recognition and subsequent gene transcription.
Furthermore, cell culture models are critical for evaluating the processing of this compound-containing DNA by the cellular DNA repair machinery. By transfecting cells with plasmids containing a site-specific this compound, researchers can track the fate of the lesion and identify the repair pathways involved. universiteitleiden.nl
Table 2: Applications of this compound Oligonucleotides in Cell Culture Models
| Oligonucleotide Type | Research Application | Typical Cell Lines | Endpoint Measurement |
|---|---|---|---|
| Antisense Oligonucleotide (ASO) | Study impact on RNase H activity and target knockdown. | HeLa, HEK293 | Reporter gene expression, mRNA levels (qRT-PCR), protein levels (Western blot). nih.gov |
| siRNA (sense strand modification) | Investigate tolerance of RISC for abasic modifications. | HeLa Luc 704 | Luciferase reporter assay, target mRNA and protein levels. mdpi.comrsc.org |
Methodological Considerations for Evaluating Gene Silencing Efficacy in Cellular Contexts
When dSpacers are incorporated into small interfering RNAs (siRNAs), rigorous methodologies are required to accurately assess their impact on gene silencing efficacy. The primary goal is to determine if the modification enhances, diminishes, or has no effect on the activity of the RNA interference (RNAi) pathway. rsc.orgnih.gov
A common approach is to use a dual-luciferase reporter assay. rsc.orgresearchgate.net In this system, one luciferase (e.g., Firefly) has a target sequence complementary to the siRNA being tested, while a second luciferase (e.g., Renilla) serves as an internal control for transfection efficiency and non-specific effects. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of target-specific gene silencing.
It is crucial to perform dose-response experiments to determine the concentration at which the siRNA achieves 50% inhibition (IC50). Comparing the IC50 values of this compound-modified siRNAs to that of an unmodified wild-type siRNA reveals the relative potency of the modified construct. rsc.org
The measurement of target mRNA levels via quantitative reverse transcription PCR (qRT-PCR) is another essential method. springernature.comnih.gov This technique directly quantifies the degradation of the target mRNA, which is the primary mechanism of action for siRNAs. A significant reduction in mRNA levels provides strong evidence of successful RNAi activity. nih.gov
Several factors must be carefully controlled for accurate evaluation:
Sequence Specificity: The choice of target sequence is critical. Controls should include a non-targeting siRNA (scrambled sequence) to assess off-target effects. nih.gov
Strand Modification: The this compound can be placed in the sense (passenger) or antisense (guide) strand. Modifications in the guide strand are often more disruptive to silencing activity. Studies have shown that modifying the central region of the sense strand with certain spacers can be well-tolerated. rsc.orgresearchgate.net
Delivery Method: The method used to deliver the siRNA into cells (e.g., lipid-based transfection reagents) can influence efficacy and should be kept consistent across experiments. nih.govnih.gov
Table 3: Research Findings on Gene Silencing with Spacer-Modified siRNAs
| Modification Type | Position in siRNA | Effect on Gene Silencing | Reference Finding |
|---|---|---|---|
| Functionalized Alkyl Spacers | Central region of sense strand | Maintained high degree of potency, comparable to wild-type. | siRNAs with propargyl and allyl groups were effective, while acetyl groups were less so. rsc.orgresearchgate.net |
Microfluidic and High-Content Screening Approaches for this compound-CEP Applications
Recent advances in microfluidics and high-content screening (HCS) offer powerful platforms for accelerating research involving modified oligonucleotides like those containing dSpacers.
Microfluidic devices can be used for the high-throughput synthesis of libraries of oligonucleotides. oup.comresearchgate.net This technology dramatically reduces the consumption of expensive reagents, including this compound phosphoramidite (B1245037), and allows for the parallel synthesis of many different sequences on a single chip. oup.com Such libraries could be used to rapidly screen for the optimal position of a this compound within an ASO or siRNA to achieve a desired biological effect. Furthermore, microfluidic platforms integrated with capillary electrophoresis and mass spectrometry (CE-MS) enable the rapid and high-resolution analysis of modified oligonucleotides, ensuring their purity and integrity in under four minutes. nih.gov
High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cell-based assays. While not yet widely reported specifically for this compound oligonucleotides, HCS could be a powerful tool to assess their biological impact. For instance, cells treated with a library of this compound-modified ASOs targeting a key protein could be stained for multiple markers (e.g., cell viability, apoptosis, expression of downstream targets) and imaged. This would provide a multiparametric "fingerprint" of the biological response to each specific modification, allowing for a much deeper understanding of its effects beyond a single endpoint like reporter gene expression.
Table 4: Potential High-Throughput Applications for this compound Oligonucleotides
| Technology | Application | Potential Advantage |
|---|---|---|
| Microfluidic Synthesis | Creation of this compound-modified oligonucleotide libraries. | Reduced cost and time for synthesis; parallel generation of variants. oup.comresearchgate.net |
| Microfluidic CE-MS | Rapid purity assessment and characterization. | High-throughput quality control of synthetic oligonucleotides. nih.gov |
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 1',2'-Dideoxyribose, Abasic site mimic, Tetrahydrofuran (B95107) (THF) |
| Cyanoethyl phosphoramidite | CEP |
| APE1 | AP Endonuclease 1 |
| Firefly Luciferase | |
| Renilla Luciferase |
Analogs, Derivatives, and Structure Activity Relationship Studies of Dspacer Cep
Synthesis and Characterization of Structural Analogs of dSpacer-CEP
The synthesis of structural analogs of this compound-CEP involves targeted modifications to its core chemical structure, which is based on a 1',2'-dideoxyribose moiety and a phosphoramidite (B1245037) group. These modifications can include alterations to the sugar ring structure, changes to the protecting groups (such as the dimethoxytrityl group or the cyanoethyl group), or variations in the linker chemistry connecting the sugar to the phosphoramidite. The general synthesis of phosphoramidites follows a standard protocol involving steps like the protection of hydroxyl groups, coupling with a suitable phosphoramitidating reagent, and activation. shigematsu-bio.com
Following synthesis, rigorous characterization of the resulting structural analogs is essential to confirm their identity, purity, and structural integrity. Common analytical techniques used for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ³¹P NMR, which can verify the successful formation of the phosphoramidite linkage and provide detailed information about the structure of the modified sugar and other parts of the molecule. Mass Spectrometry (MS) is used to confirm the molecular weight, and elemental analysis can provide information about the elemental composition. acs.org These characterization methods ensure that the synthesized analogs are well-defined compounds suitable for further study.
Comparative Analysis of Spacer and Linker Phosphoramidites (e.g., C3-Spacer-CEP, Spacer 9 CEP)
This compound-CEP is part of a broader family of spacer and linker phosphoramidites utilized in oligonucleotide synthesis to introduce modifications into the nucleic acid backbone. Other prominent examples include C3-Spacer-CEP and Spacer 9 CEP. biosearchtech.comglenresearch.comglenresearch.comidtdna.com A key distinction between these modifiers lies in their chemical structure and the resulting length and flexibility of the linker they incorporate into the oligonucleotide chain.
This compound-CEP is designed to mimic a stable abasic site and is structurally integrated into the sugar-phosphate backbone, which is suggested to cause less distortion compared to flexible alkyl chain spacers. genelink.combiosearchtech.com It is chemically a tetrahydrofuran (B95107) derivative. genelink.combiosyn.com In contrast, C3-Spacer-CEP typically contains a three-carbon linker, often based on a triethylene glycol unit or a similar short aliphatic chain. This provides a flexible connection and can be used to introduce a gap or to spatially separate functional groups within or at the termini of an oligonucleotide. Multiple C3 spacer units can be incorporated to create longer flexible arms. idtdna.com C3 spacers are also frequently used at the 3'-end of oligonucleotides to prevent enzymatic extension by polymerases or degradation by exonucleases. biosearchtech.comglenresearch.com Spacer 9 CEP incorporates a triethylene glycol linker, contributing a hydrophilic character to the modified oligonucleotide. shigematsu-bio.combiosearchtech.com Similar to C3 spacers, multiple Spacer 9 units can be added to create extended hydrophilic linkers. biosearchtech.comidtdna.com
The selection among these different spacer phosphoramidites is dictated by the specific requirements of the research or application, particularly the desired structural impact on the oligonucleotide and its subsequent interactions. While flexible spacers like C3 offer versatility in creating distance, this compound is preferred when a stable abasic site mimic with minimal backbone distortion is needed. biosearchtech.com
The following table provides a comparative overview of this compound-CEP, C3-Spacer-CEP, and Spacer 9 CEP:
| Spacer Type | Chemical Structure Basis | Primary Functional Role | Flexibility | Potential Backbone Impact |
| This compound-CEP | Tetrahydrofuran | Stable abasic site mimic | Relatively rigid | Minimal distortion biosearchtech.com |
| C3-Spacer-CEP | Aliphatic (C3) | Flexible linker, 3'-terminator | Flexible | Can induce distortion biosearchtech.com |
| Spacer 9 CEP | Triethylene glycol | Hydrophilic flexible linker | Flexible | - |
Systematic Investigation of Structural Modifications on this compound-CEP Functionality
Detailed research findings in this area would typically involve the synthesis of a series of this compound analogs with precisely defined structural variations. These analogs would then be subjected to a battery of controlled experiments to evaluate their performance. Potential experiments include:
Evaluation of Coupling Efficiency: Comparing how effectively the modified this compound phosphoramidites are incorporated into growing oligonucleotide chains during solid-phase synthesis relative to the standard this compound-CEP and natural phosphoramidites.
Analysis of Thermal Stability: Determining the melting temperatures (Tm) of DNA or RNA duplexes containing the modified this compound units to understand their effect on the stability of hybridization.
Assessment of Enzyme Interactions: Studying the interaction profiles of oligonucleotides containing modified this compound sites with various enzymes involved in nucleic acid metabolism, such as DNA polymerases, nucleases, or components of DNA repair pathways.
Performance in Applied Settings: Evaluating the efficacy of oligonucleotides containing modified this compound units in specific applications, such as their use as molecular probes, as linkers for attaching fluorescent dyes or other molecules, or as building blocks for self-assembled nanostructures. biosyn.com
Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound-CEP and Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework for developing predictive models that correlate the structural properties of a set of compounds with their measured biological or chemical activity. frontiersin.orgnih.gov For this compound-CEP and its derivatives, establishing QSAR models would involve several key steps:
Defining the Relevant "Activity": The activity to be modeled could be diverse, including but not limited to coupling efficiency during synthesis, the degree to which the analog accurately mimics a natural abasic site, its influence on the thermal stability of oligonucleotide duplexes, or its performance in a specific application.
Calculating Molecular Descriptors: Numerical descriptors are computed to represent the structural, electronic, and physicochemical properties of this compound-CEP and its various analogs. These descriptors can range from simple 1D properties (e.g., molecular weight, number of rotatable bonds) and 2D properties (e.g., connectivity indices, topological parameters) to more complex 3D descriptors that capture molecular shape, volume, and electrostatic potential. nih.gov
Developing a Statistical Model: Statistical methods are employed to identify and quantify the relationship between the calculated molecular descriptors and the observed activity data. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning methods like artificial neural networks (ANNs). frontiersin.orgnih.gov
QSAR models developed for this compound-CEP derivatives can serve as powerful tools for predicting the properties of novel, yet-to-be-synthesized analogs. This predictive capability can significantly streamline the design and synthesis process by prioritizing compounds that are most likely to exhibit desired characteristics. For example, a well-validated QSAR model might predict how specific changes in the hydrophobicity, flexibility, or electronic distribution of a this compound analog would impact its efficiency of incorporation into an oligonucleotide or its ability to function as a stable abasic site mimic. mdpi.com While the provided search results discuss QSAR in the context of other compound classes mdpi.comfrontiersin.orgnih.gov, the fundamental principles are applicable to this compound-CEP and its derivatives, requiring the generation of a suitable dataset of structural variants with experimentally determined activities and calculated molecular descriptors.
Detailed findings from QSAR studies on this compound-CEP would typically include:
Identification of Key Descriptors: Pinpointing which molecular descriptors are most strongly correlated with the observed activity, thereby providing insights into the structural features that are critical for function.
Presentation of Model Statistics: Reporting the statistical parameters of the developed QSAR models, such as the correlation coefficient (R²), cross-validated R² (Q²), and external predictive R², to demonstrate the model's goodness of fit, robustness, and predictive accuracy. nih.gov
Description of Model Validation: Detailing the methods used to validate the QSAR model, commonly involving the use of an external test set of compounds whose activities were not used in the model training. nih.gov
Predictions for Novel Compounds: Utilizing the validated QSAR model to predict the activity profiles of newly designed this compound analogs before their actual synthesis and experimental testing.
Through these integrated studies focusing on synthesis, characterization, comparative analysis, structural modifications, and QSAR, researchers can gain a comprehensive understanding of how the molecular structure of this compound-CEP and its derivatives dictates their properties and broadens their potential applications in nucleic acid chemistry and related scientific disciplines.
Future Research Directions and Emerging Paradigms for Dspacer Cep
Exploration of Novel Biochemical Pathways and Cellular Processes Influenced by dSpacer-CEP
The ability of this compound-CEP to introduce stable abasic sites into oligonucleotides makes it a valuable tool for probing DNA repair mechanisms and cellular responses to DNA damage. Future research could focus on using this compound-modified oligonucleotides to investigate how specific DNA repair pathways recognize and process these stable lesions. This could involve detailed studies using cell-free systems, various cell lines, and potentially in vivo models to delineate the enzymatic machinery and signaling cascades activated by the presence of this compound-induced abasic sites. Furthermore, exploring the impact of this compound-modified oligonucleotides on cellular processes beyond DNA repair, such as transcription, replication, and cell cycle control, represents a significant research avenue. Given that abasic sites can impede polymerase activity and alter DNA conformation, understanding the cellular machinery that interacts with or is affected by this compound incorporation could reveal novel biochemical pathways or regulatory mechanisms. Research into how cells might metabolize or transport oligonucleotides containing this compound could also provide insights into cellular uptake and processing of modified nucleic acids.
Integration of this compound-CEP with Advanced Genome Editing and Synthetic Biology Technologies
The integration of this compound-CEP into advanced genome editing and synthetic biology workflows holds considerable promise. While genome editing technologies like CRISPR-Cas systems are revolutionizing precise DNA modifications numberanalytics.comsynthego.comcimmyt.orgaiche.orgnih.gov, the incorporation of non-canonical nucleotides or structures like abasic sites can provide unique functionalities. Future research could explore using this compound-modified guide RNAs or donor DNA templates in CRISPR-based editing to introduce specific structural perturbations or标签 at desired genomic locations. This could enable studies on the cellular response to localized DNA damage induced by the editing process or the creation of synthetic genetic elements with altered structural properties. In synthetic biology, this compound-CEP could be used to construct synthetic gene circuits or artificial nucleic acid structures with designed interruptions or modifications in the sugar-phosphate backbone. This could allow for the creation of novel biomolecules with tailored stability, binding properties, or interactions with cellular components. For instance, synthetic oligonucleotides containing this compound could be designed as probes or effectors to modulate specific biological pathways or create artificial scaffolds for molecular assembly.
Development of Advanced Analytical Techniques for Real-Time Monitoring of this compound-CEP Interactions
Real-time monitoring of this compound-CEP within oligonucleotides and its interactions with biological systems requires the development of advanced analytical techniques. Current methods for analyzing modified oligonucleotides often involve techniques like mass spectrometry or gel electrophoresis, which typically provide endpoint analysis . Future research should focus on developing techniques that allow for the dynamic tracking of this compound-modified oligonucleotides in live cells or in vitro systems. This could involve incorporating fluorescent or other detectable labels adjacent to or within this compound-modified sequences, coupled with advanced microscopy or spectroscopic methods. Techniques such as single-molecule fluorescence spectroscopy or surface plasmon resonance could be adapted to study the binding kinetics and conformational changes of this compound-containing oligonucleotides interacting with proteins or other nucleic acids in real-time. Developing highly sensitive analytical methods to quantify the presence and location of this compound-induced abasic sites within cellular DNA or RNA after exposure to this compound-modified compounds would also be crucial for understanding their cellular fate and activity. acs.org
Synergistic Research Across Chemistry, Materials Science, and Biology for Expanded Applications
The properties of this compound-CEP make it amenable to synergistic research efforts spanning chemistry, materials science, and biology, potentially leading to expanded applications. plasmonica.itreddit.comua.esmit.edu In chemistry, further exploration of this compound-CEP derivatives with altered properties, such as modified protecting groups or different linker lengths/functionalities, could enhance its compatibility with various synthesis strategies or conjugation chemistries. huarenscience.com Materials scientists could explore incorporating this compound-modified oligonucleotides into novel biomaterials, such as hydrogels or nanoparticles, for applications in drug delivery, tissue engineering, or biosensing. acs.orgcore.ac.ukresearchgate.net For example, this compound-containing oligonucleotides embedded in a material could serve as cleavable linkers or as structural components that respond to specific biological stimuli. Biological research in this synergistic context could involve using these novel materials to study cellular responses to structured environments or to deliver therapeutic oligonucleotides with enhanced control and targeting. The combination of chemical synthesis expertise, materials design principles, and biological application knowledge is essential for unlocking the full potential of this compound-CEP in creating advanced functional systems.
Methodological Innovations in the Synthesis and Scalability of this compound-CEP Derivatives
Innovations in the synthesis and scalability of this compound-CEP and its derivatives are critical for facilitating its broader research and potential therapeutic applications. Current synthesis methods for phosphoramidites can be complex and challenging to scale up huarenscience.com. Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound-CEP. This could involve exploring alternative phosphoramiditing reagents, optimizing reaction conditions, or utilizing flow chemistry or continuous processing techniques to improve yields and reduce synthesis time. huarenscience.comhuarenscience.com Developing robust and scalable purification methods for this compound-CEP and its modified oligonucleotide products is also essential to ensure high purity for downstream applications. huarenscience.com Furthermore, research into the synthesis of novel this compound-CEP derivatives with improved stability, solubility, or cell permeability could expand their utility in various biological contexts. biosearchtech.com Addressing these methodological challenges will be key to making this compound-CEP more accessible for large-scale research efforts and potential clinical translation. upv.es
Q & A
Q. What computational models predict this compound’s structural effects in nucleic acid-protein interactions?
- Methodological Answer : Use molecular dynamics (MD) simulations to assess this compound-induced flexibility in DNA-protein complexes (e.g., aptamer-Pb²⁺ binding). Compare simulated conformational changes with experimental data (e.g., NMR or cryo-EM). For example, this compound in aptamers increases binding pocket flexibility, enhancing Pb²⁺ sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
